molecular formula C14H15ClFN3O B2599330 N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride CAS No. 1955514-16-5

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride

Cat. No.: B2599330
CAS No.: 1955514-16-5
M. Wt: 295.74
InChI Key: BLCSIBAESYNLEM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group, a hydrazinyl group, and a methylbenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride typically involves the reaction of 4-fluorophenylhydrazine with N-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield. The final product is typically isolated through filtration, washed with a suitable solvent, and dried under vacuum to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or diazonium salts.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of azides or diazonium salts.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydrazinylbenzamide
  • N-(4-fluorophenyl)-2-hydrazinyl-N-ethylbenzamide
  • N-(4-chlorophenyl)-2-hydrazinyl-N-methylbenzamide

Uniqueness

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride is unique due to the presence of both the fluorophenyl and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O.ClH/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16;/h2-9,17H,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCSIBAESYNLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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